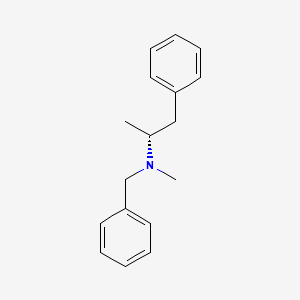

(R)-Benzphetamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26097-55-2 |

|---|---|

Molecular Formula |

C17H21N |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3/t15-/m1/s1 |

InChI Key |

YXKTVDFXDRQTKV-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Stereochemical Control of R Benzphetamine

Stereoselective Synthetic Methodologies for (R)-Benzphetamine

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For this compound, various stereoselective strategies have been explored to ensure the desired therapeutic enantiomer is produced with high purity.

Enantioselective Approaches and Their Efficacy

Enantioselective synthesis aims to create a specific enantiomer directly from achiral or racemic starting materials. One notable approach involves the electrophilic azidation of chiral imide enolates. This method has been successfully employed in a concise enantioselective synthesis of (S)-benzphetamine, a closely related compound, highlighting its potential applicability for the (R)-enantiomer with appropriate chiral auxiliaries. acs.orgresearchgate.net

Another powerful strategy is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. Transaminases (TAs), for instance, offer an environmentally friendly method for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgrsc.org Research has demonstrated the application of immobilized whole-cell biocatalysts with (R)-transaminase activity for synthesizing novel disubstituted 1-phenylpropan-2-amine derivatives with high conversion rates (88–89%) and excellent enantiomeric excess (>99% ee). rsc.orgrsc.org Furthermore, imine reductases have been engineered for the stereoselective biocatalytic reductive amination of phenylacetone (B166967) to produce key chiral amine intermediates. researchgate.netnih.gov

Phase-transfer catalysis represents another avenue for achieving enantioselectivity. The aza-Michael addition, facilitated by a quinine-derived C(9)-urea ammonium (B1175870) catalyst under phase-transfer conditions, has been used to introduce chirality in the synthesis of related β-amino acids with high enantiomeric excess (96% ee). acs.org

Diastereoisomer Precursor Utilization

An alternative to direct enantioselective synthesis is the use of diastereoisomeric precursors. This method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated due to their different physical properties. A common strategy for amphetamine derivatives involves the reduction of appropriate diastereoisomers of norephedrine (B3415761) or norpseudoephedrine. europa.eu

A specific example is the deoxygenation of pseudoephedrine. A process has been reported where deoxygenation of pseudoephedrine proceeds with 100% retention of configuration by first protecting the amine group as its tert-butyl carbamate, which can be easily removed later. researchgate.net The stereospecific synthesis of amphetamines can also be achieved by converting (S)-aryl-2-propanol, obtained from the regioselective addition of aryl lithium to (S)-(+)-propylene oxide, to the corresponding tosylate, followed by azide (B81097) displacement and hydrogenation to yield the (R)-amphetamine. researchgate.net

Enantiomeric Purity Analysis and Chiral Separation Techniques

Ensuring the enantiomeric purity of a chiral drug substance like this compound is critical. This requires robust analytical methods capable of separating and quantifying the individual enantiomers.

Chiral Liquid Chromatography Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric analysis of amphetamine and its derivatives. mdma.ch A specific liquid chromatographic method has been developed and validated for determining the enantiomeric purity of D-benzphetamine (the dextrorotatory, or (S)-enantiomer, which is the active form). researchgate.netresearchgate.net This method utilizes a Chiralpak AD-H column and a mobile phase of methanol (B129727) and diethyl amine to achieve a resolution greater than 3.0 between the benzphetamine enantiomers within 10 minutes. researchgate.net The detection is performed using a UV detector at 220 nm. researchgate.net

The validation of this method for L-benzphetamine (the levorotatory, or (R)-enantiomer) as an impurity demonstrated high accuracy, precision, and linearity, with a correlation coefficient greater than 0.9994. researchgate.net The limits of detection and quantification for the L-enantiomer were found to be 0.012 and 0.035 μg mL-1, respectively, making the method suitable for quantifying the impurity in the D-benzphetamine drug substance. researchgate.net Polysaccharide-derived chiral stationary phases, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), have also been shown to be effective for the HPLC enantiomeric separation of N-benzyl-alpha-methyl-benzylamine, a related compound. nih.gov

Interactive Data Table: Chiral HPLC Method for Benzphetamine Enantiomers researchgate.net

| Parameter | Value |

| Column | Chiralpak AD-H (250 mm × 4.6 mm) |

| Mobile Phase | Methanol:Diethyl Amine (100:0.2 v/v) |

| Flow Rate | 1.0 mL min-1 |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Resolution | >3.0 |

| Run Time | <10 minutes |

| LOD (L-enantiomer) | 0.012 μg mL-1 |

| LOQ (L-enantiomer) | 0.035 μg mL-1 |

| Recovery | 95.5-103.2% |

| Correlation Coefficient | >0.9994 |

Comparative Analysis of Racemic Mixture Synthesis Strategies for Amphetamine Derivatives

While stereoselective synthesis is preferred for producing single-enantiomer drugs, the synthesis of racemic mixtures is also relevant, particularly for certain formulations or as a starting point for chiral resolution. google.com

The most common route for the synthesis of racemic amphetamine is the Leuckart method, which utilizes phenyl-2-propanone (P2P) and reagents like formic acid or ammonium formate. europa.eunih.gov This method is widely used due to its simplicity and the availability of precursors. europa.eu Another approach involves the synthesis of aziridine (B145994) phosphoramidate (B1195095) compounds, which are then converted to an aryl or aryl-alkyl phosphoramidate precursor using an organometallic compound like a copper salt. google.com This precursor can then be readily converted to the target amphetamine derivative. google.com

Reductive amination is another key strategy. For instance, a process for preparing benzphetamine involves the reaction of methamphetamine hydrochloride with benzyl (B1604629) chloride in the presence of a base. google.com

Interactive Data Table: Comparison of Racemic Synthesis Strategies for Amphetamine Derivatives

| Synthetic Strategy | Key Precursors/Reagents | Characteristics |

| Leuckart Reaction europa.eunih.gov | Phenyl-2-propanone, Formic acid/Ammonium formate | Common, yields racemic mixture. |

| Aziridine Ring Opening google.com | Aziridine phosphoramidates, Organometallic compounds (e.g., copper salts) | Involves novel intermediates, offers a different pathway to racemic products. |

| Reductive Amination google.com | Methamphetamine hydrochloride, Benzyl chloride, Base | A direct method for N-alkylation to form the target compound. |

Preclinical Pharmacological Investigations of R Benzphetamine

Molecular Mechanisms of Action

The pharmacological effects of (R)-Benzphetamine are primarily attributed to its influence on monoaminergic systems, specifically through its interactions with adrenergic and dopaminergic pathways. nih.gov

Adrenergic Receptor Interactions and Neurotransmitter Release Modulation

This compound is classified as a sympathomimetic amine and an adrenergic agent. nih.govnih.gov Its mechanism involves stimulating the release of catecholamines, particularly norepinephrine (B1679862) and dopamine (B1211576), from their storage sites in nerve terminals. nih.govnih.govwikipedia.org This neurochemical release is believed to be mediated by the binding of this compound to adrenergic receptors located centrally. nih.govnih.gov The compound acts as an agonist at both Alpha-1A and Alpha-2A adrenergic receptors. By promoting the release and inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to its characteristic central nervous system stimulating effects. nih.gov

Biotransformation and Metabolic Profiling

The biotransformation of this compound is a complex process primarily handled by the hepatic cytochrome P450 (CYP450) enzyme system. nih.gov This metabolic process is crucial as it converts the parent compound into its active metabolites, dextroamphetamine and dextromethamphetamine. wikipedia.org The study of its metabolic profile involves identifying the specific enzymes responsible and understanding the factors that influence their activity. enamine.net

Cytochrome P450 Enzyme System Contributions to this compound Metabolism

The CYP450 system, a family of heme-containing monooxygenases, is the primary catalyst for the metabolism of this compound. researchgate.netnih.gov The main metabolic reaction is N-demethylation. researchgate.netnih.gov Several isoforms within the CYP1, 2, and 3 families are responsible for the biotransformation of the majority of clinical drugs. researchgate.net

Role of Specific Isozymes (e.g., CYP3A4, CYP2B4, CYP2B6)

Specific isozymes have been identified as key contributors to the metabolism of this compound.

CYP3A4 : While CYP3A4 is a major enzyme in drug metabolism, its role in this compound metabolism is not definitively established. plos.orgwikipedia.org One study using an anti-CYP3A4 antibody found it had no effect on the N-demethylase activity of benzphetamine in adult liver microsomes. nih.gov However, other sources list benzphetamine as a substrate for CYP3A4. drugbank.com This suggests that its contribution may be less significant compared to other isozymes or dependent on specific conditions. nih.gov

CYP2B4 : The rabbit isozyme CYP2B4, a homolog of human CYP2B6, actively metabolizes this compound. nih.gov Kinetic studies have shown that CYP2B4 Compound I oxidizes benzphetamine to norbenzphetamine. nih.gov The substrate can have a significant impact on the interaction between CYP2B4 and its redox partner, NADPH-cytochrome P450 reductase (POR). portlandpress.com For instance, the dissociation constant (KD) for the POR–CYP2B4 complex was found to be 20-fold larger with p-nitroanisole as a substrate compared to benzphetamine. portlandpress.com

CYP2B6 : Human CYP2B6 is a primary enzyme responsible for the metabolism of this compound. researchgate.netdrugbank.com Although it represents a small percentage of the total hepatic CYP content, it metabolizes several clinically important drugs. researchgate.netfrontiersin.org Studies have measured the N-demethylation of benzphetamine by CYP2B6. The wild-type enzyme generates formaldehyde (B43269) at a rate of 16.3 ± 1.3 pmol/pmol P450/min, while a naturally occurring variant, K262R, shows a reduced rate of 9.4 ± 0.9 pmol/pmol P450/min. researchgate.net Inactivation studies have also highlighted its role, showing that benzphetamine metabolism by CYP2B6 is significantly inhibited by certain compounds. nih.gov

| Isozyme | Role in Metabolism | Key Research Findings | Citations |

|---|---|---|---|

| CYP2B6 | Primary metabolic pathway (N-demethylation) | Wild-type enzyme metabolizes benzphetamine to formaldehyde at 16.3 ± 1.3 pmol/pmol P450/min. The K262R variant has reduced activity. | researchgate.netdrugbank.com |

| CYP2B4 (rabbit) | Oxidizes benzphetamine to norbenzphetamine. Often used as a model for human CYP2B6. | Exhibits saturation kinetics. Substrate choice affects its interaction with P450 reductase. | nih.govportlandpress.com |

| CYP3A4 | Role is debated. Listed as a substrate but some studies show minimal involvement. | An anti-CYP3A4 antibody did not inhibit N-demethylase activity in one study, while other sources list it as a metabolizing enzyme. | nih.govdrugbank.com |

| CYP2C8 | Listed as a metabolizing enzyme. | Benzphetamine is identified as a substrate for this isozyme. | mahidol.ac.thmahidol.ac.th |

Influence of Protein-Protein Interactions on Cytochrome P450 Activity

The function of CYP450 enzymes is not isolated; it is significantly influenced by interactions with other proteins, including other P450s and redox partners like NADPH-cytochrome P450 reductase (POR) and cytochrome b5. frontiersin.orgnih.govacs.orgresearchgate.net These interactions can form multi-protein complexes that alter metabolic activity. researchgate.net

| Interacting Proteins | Effect on this compound Metabolism | Mechanism | Citations |

|---|---|---|---|

| CYP2B4 and CYP2E1 | Inhibition of CYP2B4-mediated benzphetamine metabolism. | CYP2E1 inhibits CYP2B4 activity in a concentration-dependent manner. | frontiersin.orgresearchgate.net |

| CYP2B4 and CYP1A2 | Inhibition of CYP2B4-mediated metabolism. | Inhibition is substrate-dependent and more pronounced at low reductase levels, suggesting competition for P450 reductase. | portlandpress.comresearcher.life |

| CYP2B4 and P450 Reductase (POR) | Essential for catalytic activity. | The presence of the substrate (benzphetamine) affects the binding affinity between CYP2B4 and POR. | portlandpress.com |

Identification and Characterization of Active Metabolites (e.g., d-Amphetamine, d-Methamphetamine)

The metabolic pathway involves hepatic processes, where this compound undergoes N-debenzylation to form d-methamphetamine, which is then further demethylated to d-amphetamine. cij.gob.mxresearchgate.net The presence of these metabolites following administration of this compound has been confirmed in various preclinical and clinical studies. cij.gob.mxresearchgate.net The conversion to these active substances means that the effects of this compound are largely attributable to the actions of d-methamphetamine and d-amphetamine. wikipedia.orgaegislabs.com

The identification of a unique metabolite, 1-(4-hydroxyphenyl)-2-(Nbenzylamino)propane, in urine can be characteristic of benzphetamine use. researchgate.net The d-isomer of methamphetamine is a potent central nervous system stimulant, and its presence can arise from the metabolism of prescribed medications like this compound. researchgate.netaegislabs.com

Exploration of Prodrug Activation Mechanisms for this compound

The primary mechanism by which this compound exerts its pharmacological effects is through its in vivo conversion to the more active stimulants, d-methamphetamine and d-amphetamine. wikipedia.orgnih.gov This process is a classic example of prodrug activation, where a less active parent compound is metabolically transformed into a more potent therapeutic agent. wikipedia.org The activation is primarily carried out by cytochrome P450 enzymes in the liver. cij.gob.mxdrugbank.com

This metabolic transformation is a key feature of this compound's design and clinical use. wikipedia.org By administering the compound in its prodrug form, a more controlled and potentially sustained release of the active metabolites may be achieved, although detailed pharmacokinetic studies are needed to fully elucidate these dynamics. The concept of prodrugs is a well-established strategy in pharmacology to improve a drug's properties, such as its absorption or metabolic stability. ibs.frnih.gov

Pharmacokinetic-Pharmacodynamic Interrelationships in Non-Human Models

Preclinical Drug Discrimination Paradigms and Behavioral Outcomes

Drug discrimination studies in non-human primates, such as rhesus monkeys, are valuable for characterizing the subjective effects of psychoactive compounds. nih.govpsychogenics.com In these paradigms, animals are trained to distinguish between the effects of a known drug of abuse (e.g., cocaine or d-amphetamine) and a placebo (saline). nih.govnih.gov

Temporal Dynamics of Parent Compound and Metabolite Plasma Levels

Pharmacokinetic studies in non-human models are essential for understanding the time course of a drug and its metabolites in the body. Following administration of this compound, the parent compound is absorbed and then gradually metabolized. drugbank.com

In rhesus monkeys, following oral administration of this compound, both the parent drug and its active metabolites, d-amphetamine and d-methamphetamine, can be detected in plasma. nih.gov The peak discriminative stimulus effects of this compound were observed at 30 minutes post-administration, similar to the onset of d-amphetamine's effects. nih.gov In the monkeys where this compound did produce significant cocaine-like effects, these effects returned to baseline levels within 24 hours. nih.gov The selection of an appropriate animal model for such studies is crucial, with non-human primates often being preferred due to their metabolic similarities to humans. researchgate.net

In Vitro Cellular and Subcellular Studies

In vitro studies using isolated cells and subcellular fractions help to elucidate the molecular mechanisms of drug action. For this compound and its metabolites, these studies have focused on their interactions with monoamine transporters and receptors. wikipedia.orgdrugbank.com

The pharmacological effects of the active metabolites, d-amphetamine and d-methamphetamine, are primarily mediated through their interaction with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). drugbank.com They act as substrates for these transporters, leading to the release of these neurotransmitters from presynaptic terminals. wikipedia.org this compound itself is thought to bind to the vesicular monoamine transporter 2 (VMAT2), inhibiting its function and contributing to the release of neurotransmitters. wikipedia.org

Studies using rat liver microsomes have been employed to investigate the metabolism of this compound and the enzymes involved, such as cytochrome P450 isozymes. nih.govresearcher.life These in vitro systems allow for a detailed examination of the metabolic pathways and potential drug-drug interactions at the enzymatic level. capes.gov.br

Advanced Methodological Approaches in R Benzphetamine Research

Sophisticated Analytical Techniques for Quantification and Identification

The precise quantification and identification of (R)-Benzphetamine and its related compounds in biological matrices are paramount in research. This is achieved through highly sensitive and specific analytical methods that can distinguish the target analyte from a complex mixture of endogenous and exogenous substances.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool renowned for its high sensitivity and selectivity, making it a preferred method for quantifying compounds in biological fluids. fda.gov.tw For benzphetamine analysis in human plasma, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been established. This method typically involves a sample preparation step, such as liquid-liquid extraction, to isolate the analyte from plasma components. Chromatographic separation is often achieved using a C8 column under isocratic mobile phase conditions.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. This technique has proven to be rugged, sensitive, and specific for the analysis of benzphetamine in human plasma, with a calibration curve established over a wide concentration range, for example, from 0.050 to 100 ng/mL. The method's precision is demonstrated by low coefficients of variation in quality control samples at various concentrations.

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Sample Matrix | Human Heparinized Plasma |

| Sample Preparation | Liquid-Liquid Extraction |

| Chromatography Column | C-8 Column |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantification Range | 0.050 to 100 ng/mL |

| Intra-day Precision (%CV) | 1.85% to 7.83% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics, ideal for identifying and quantifying small, volatile molecules like drug metabolites. nih.govazolifesciences.com Its application in benzphetamine research is crucial for elucidating its metabolic pathways. dshs-koeln.de Investigations using GC-MS have confirmed that benzphetamine undergoes metabolism, leading to the formation of metabolites such as amphetamine and methamphetamine, which can be detected in urine. dshs-koeln.de

A significant challenge in GC-MS analysis is that many metabolites are not inherently volatile. nih.gov Therefore, a derivatization step is required to increase their volatility for gas chromatography. nih.gov For benzphetamine metabolites, this can involve chemical derivatization techniques like silylation or methylation. dshs-koeln.de Another approach involves using fluoroanhydride reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) for on-column derivatization, which enhances chromatographic resolution and detection sensitivity. oup.com The choice of derivatizing agent and analytical conditions, such as the injection-port temperature, is optimized to maximize the analytical signal. oup.com

| Derivatizing Agent | Abbreviation | Observation |

|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Derivatives have essentially identical retention times as PFPA derivatives. |

| Pentafluoropropionic Anhydride | PFPA | Derivatives have essentially identical retention times as TFAA derivatives. |

| Heptafluorobutyric Anhydride | HFBA | Provides longer retention times and better separation of individual compounds. Selected as the agent of choice for enhanced sensitivity and resolution. |

The separation and quantification of individual enantiomers of a chiral drug are critical because enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties. wvu.edu For benzphetamine, which exists as (R) and (S) enantiomers, specific chiral analytical methods are necessary to determine its enantiomeric purity.

A normal-phase high-performance liquid chromatography (HPLC) method has been specifically developed and validated for the enantiomeric separation of benzphetamine. researchgate.net This direct chiral separation method utilizes a chiral stationary phase (CSP), which allows for the differential interaction of each enantiomer. researchgate.net A commonly used column for this purpose is the Chiralpak AD-H, which is packed with a polysaccharide-based chiral selector. researchgate.net The method's effectiveness is highly dependent on the composition of the mobile phase, which is optimized to achieve sufficient separation (resolution) between the enantiomer peaks. researchgate.net The developed method has been validated for its precision, accuracy, and linearity, with defined limits of detection (LOD) and quantification (LOQ) for the minor enantiomer. researchgate.net

| Parameter | Condition |

|---|---|

| Technique | Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) |

| Column | Chiralpak AD-H (250 mm × 4.6 mm) |

| Mobile Phase | Methanol (B129727) and Diethyl Amine (100:0.2 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Resolution (Rs) | >3.0 |

| L-enantiomer LOD | 0.012 µg/mL |

| L-enantiomer LOQ | 0.035 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Analysis

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug research, providing insights into molecular interactions that are often difficult to obtain through experimental means alone. These in silico approaches are used to predict how a molecule like this compound might interact with biological targets, guiding further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov The primary goals of docking are to predict the binding mode and estimate the binding affinity, or strength of the interaction. nih.gov This process involves sampling various conformations of the ligand within the active site of the target and then using a scoring function to rank these poses. nih.gov

In the context of this compound, molecular docking can be used to simulate its interaction with key metabolic enzymes, particularly from the Cytochrome P450 (CYP) family, which are known to be involved in its biotransformation. dshs-koeln.de By modeling the binding of this compound into the active site of a specific CYP isozyme, researchers can hypothesize which amino acid residues are critical for binding and catalysis. This information helps to explain the observed metabolic profile and the substrate specificity of the enzyme. The process requires a 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or through computational homology modeling. nih.gov

| Component | Description |

|---|---|

| Input: Ligand Structure | 3D coordinates of this compound. |

| Input: Receptor Structure | 3D coordinates of the target enzyme (e.g., a Cytochrome P450). nih.gov |

| Process | A search algorithm samples ligand poses in the receptor's binding site, and a scoring function evaluates the energetic favorability of each pose. nih.gov |

| Output: Binding Pose | The predicted 3D orientation of the ligand within the binding site. |

| Output: Binding Affinity | A score representing the predicted strength of the ligand-receptor interaction (e.g., in kcal/mol). mdpi.com |

| Output: Interaction Analysis | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues. |

Ligand-based drug design (LBDD) is an approach used when the 3D structure of the biological target is unknown or ambiguous. gardp.orgresearchgate.net It relies on the knowledge of a set of molecules that are known to bind to the target to derive a model that describes the necessary structural features for activity. researchgate.net

A key tool in LBDD is pharmacophore modeling. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. frontiersin.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org Research on substrates for Cytochrome P450 enzymes has utilized pharmacophore modeling, and benzphetamine has been included in the set of molecules used to develop such models. By aligning a set of active molecules, a common feature pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large chemical databases to identify new molecules that possess the required features and are therefore likely to bind to the same target. researchgate.net

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | A | A group capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | D | A group capable of donating a hydrogen bond. |

| Hydrophobic | H | A non-polar region of the molecule that can engage in hydrophobic interactions. |

| Aromatic Ring | R | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | P | A group that is typically positively charged at physiological pH. |

| Negative Ionizable | N | A group that is typically negatively charged at physiological pH. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Function Elucidation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique instrumental in modern drug design and chemical research. ljmu.ac.uk The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure and physicochemical properties. nih.gov By establishing a mathematical relationship between a series of compounds and their measured biological activities, QSAR models can predict the activity of new, untested compounds and provide insights into the molecular features that govern their function. ljmu.ac.ukresearchgate.net This approach is particularly valuable in the study of psychoactive compounds like this compound and its analogs, where understanding the structural determinants of their interactions with biological targets is crucial.

QSAR methodologies involve the calculation of various molecular descriptors, which are numerical representations of a molecule's properties. ucsb.edu These descriptors can be categorized into several types, including:

Electronic Descriptors: These describe the electronic properties of a molecule, such as atomic charges, electrophilicity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example. nih.govtandfonline.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, encoding information about size, shape, and branching. researchgate.net

Once calculated, these descriptors are used as independent variables in statistical models—such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression—to correlate with the dependent variable, which is the biological activity (e.g., binding affinity, enzyme inhibition). nih.govarxiv.org The resulting models are rigorously validated to ensure their statistical significance and predictive power. nih.gov

In the context of amphetamine derivatives, QSAR studies have been pivotal in elucidating the structure-activity relationships for their interactions with key biological targets, such as monoamine transporters and enzymes. nih.govresearchgate.net Since this compound is metabolized to active compounds like dextroamphetamine and dextromethamphetamine, QSAR models developed for amphetamine-like molecules offer significant insights into its structure-function profile. wikipedia.org

Research has shown that the stereochemistry of amphetamine derivatives, specifically the (R) and (S) configurations, significantly influences their biological activity. nih.govresearchgate.net A QSAR study evaluating a series of 34 amphetamine enantiomers for their inhibitory activity against monoamine oxidase A (MAO-A) highlighted the importance of specific descriptors. nih.gov For the (R) configuration, a satisfactory model was developed using PLS regression, which identified six key descriptors influencing activity. nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.73 | Measures the proportion of the variance in the biological activity that is predictable from the descriptors. |

| Q² (Cross-validated R²) | 0.60 | Indicates the internal predictive ability of the model, assessed through cross-validation. |

| Q² (External Predictability) | 0.68 | Measures the model's ability to predict the activity of an external test set of compounds. |

The descriptors selected for this model included CHELPG atomic charges on specific carbon atoms (C3, C4, C5), electrophilicity, molecular surface area, and logP. nih.gov This indicates that both electronic and steric/hydrophobic properties are critical for the interaction of these (R)-configured compounds with MAO-A. nih.gov

Another QSAR study focused on a set of 26 amphetamine and cathinone (B1664624) derivatives and their affinity for the norepinephrine (B1679862) transporter (NET). scielo.br This model demonstrated good internal statistics and predictive capacity, successfully predicting the risk profile of compounds like methamphetamine. scielo.br The model relied on geometric molecular descriptors to establish the structure-activity relationship. scielo.br

| Statistical Parameter | Value | Description |

|---|---|---|

| n (Number of Compounds) | 23 | The number of compounds in the training set used to build the model. |

| R² (Coefficient of Determination) | 0.914 | A high value indicating a strong correlation between the descriptors and NET affinity. |

| Average R²pred (Predictive R²) | 0.754 | The average predictive ability of the model on multiple test sets, indicating good robustness. |

Furthermore, QSAR studies have also investigated the metabolism of compounds like benzphetamine by cytochrome P450 (CYP) enzymes. For substrates of the CYP2B subfamily, including benzphetamine, lipophilicity (log P) has been identified as a highly important property in explaining variations in inhibitory activity and metabolism. tandfonline.com

By systematically analyzing the impact of structural modifications, QSAR provides a powerful framework for understanding how features of the this compound scaffold—such as substitutions on the aromatic ring, the nature of the amino group, and the aliphatic side chain—modulate its interaction with various biological targets. nih.gov These models not only elucidate structure-function relationships but also guide the design of new analogs with potentially optimized pharmacological profiles. arxiv.org

Future Directions and Emerging Research Avenues for R Benzphetamine

Unexplored Metabolic Pathways and Enzyme Interactions

The metabolism of benzphetamine is known to be complex, primarily occurring in the liver and involving the cytochrome P450 (CYP) enzyme superfamily. drugbank.commefst.hr It is metabolized into active compounds, including d-amphetamine and d-methamphetamine. oup.comusdtl.comoup.comwikipedia.org However, the complete metabolic map, especially for the (R)-enantiomer, remains a subject for further investigation.

Research has shown that interactions between different P450 isozymes can significantly influence benzphetamine metabolism. For instance, studies in reconstituted systems have demonstrated that the presence of one P450 isozyme can inhibit or alter the activity of another. nih.govresearcher.life CYP2E1 has been shown to inhibit the metabolism of benzphetamine by CYP2B4 in a concentration-dependent manner, an effect attributed to competition for the cognate redox partner, NADPH-cytochrome P450 reductase. nih.gov This suggests that the metabolic profile of (R)-Benzphetamine in vivo could be highly dependent on the individual expression levels and relative abundance of various CYP isozymes.

Future research should focus on identifying all metabolites of this compound, beyond the well-documented amphetamine and methamphetamine. One study identified nine different metabolites in human urine after administration of racemic benzphetamine, with 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane being a major metabolite alongside the amphetamines. nih.gov It is plausible that the (R)-enantiomer follows unique or quantitatively different pathways, potentially forming novel metabolites with their own pharmacological profiles. The N-demethylation of benzphetamine to desmethylbenzphetamine is considered a major metabolic step, and further investigation into the stereoselectivity of this process for the (R)-isomer is warranted. oup.comnih.gov

Unexplored avenues include:

Comprehensive Metabolite Profiling: Utilizing high-resolution mass spectrometry to identify and quantify the full spectrum of metabolites resulting from this compound metabolism in human and animal models.

CYP Isozyme Mapping: Systematically determining which specific CYP isozymes are responsible for the various metabolic steps of the (R)-enantiomer and characterizing the kinetics of these reactions.

P450-P450 Interactions: Investigating how the co-expression of multiple P450s, such as CYP1A2, CYP2B4, and CYP2E1, creates a unique metabolic fingerprint for this compound, moving beyond simple single-enzyme systems. nih.govresearcher.life

| Interacting Enzymes | Substrate | Observed Effect | Potential Mechanism | Citation |

| CYP2B4 and CYP2E1 | Benzphetamine | Inhibition of CYP2B4-mediated metabolism by CYP2E1. | Competition for binding to NADPH-cytochrome P450 reductase; alteration of substrate binding affinity (Ks) at high CYP2E1 concentrations. | nih.gov |

| CYP1A2 and CYP2B4 | Benzphetamine | Small increase in catalytic activity. | Functional interactions between P450s are substrate-dependent. | researcher.life |

| CYP2C9 and CYP2D6 | S-flurbiprofen (model) | Vmax of the reaction was lowered with no effect on Km. | The P450-P450 interaction modifies specific catalytic steps of the P450 cycle. | nih.gov |

Novel Preclinical Models for Pharmacological Characterization

The pharmacological characterization of this compound has traditionally relied on standard preclinical models, such as rodents and non-human primates. nih.govresearchgate.netresearchgate.net While these models have provided foundational knowledge, the development and application of novel preclinical systems can offer deeper insights into its mechanisms of action and effects.

Sophisticated behavioral models, such as the drug discrimination procedure in rhesus monkeys, have been used to evaluate the cocaine-like stimulus effects of benzphetamine and its metabolites. nih.gov This type of model is invaluable for understanding the psychoactive properties and abuse potential by correlating pharmacokinetic data with behavioral outcomes. nih.gov

Future research can benefit from the adoption of cutting-edge preclinical models:

Humanized Mouse Models: Mice with "humanized" livers, expressing human CYP enzymes, could provide a more accurate prediction of this compound metabolism and clearance in humans, bridging a critical gap between animal studies and clinical outcomes.

In Vitro 3D Organoid Systems: Liver organoids or "liver-on-a-chip" platforms that replicate the complex three-dimensional architecture and cellular diversity of the human liver offer a powerful tool for studying metabolic pathways and potential hepatotoxicity in a human-relevant context.

Advanced In Vitro Transporter Assays: Utilizing human transporter-transfected cell lines to precisely characterize the interaction of this compound and its metabolites with key neurotransmitter transporters like DAT, NET, and SERT. researchgate.net

Specialized Animal Models: Employing animal models relevant to specific therapeutic areas, such as rat pup models of ADHD, could help uncover novel therapeutic applications for this compound or its derivatives. google.com

These advanced models will allow for a more nuanced understanding of the compound's pharmacology, moving beyond generalized effects to a detailed, systems-level characterization.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and modeling are becoming indispensable tools in drug discovery and development, offering the potential to predict a compound's properties and interactions before synthesis or extensive testing. researchgate.net For this compound, these approaches can accelerate research and guide experimental design.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand how structural modifications to the this compound scaffold might alter its binding affinity to target receptors or metabolic enzymes. acs.org Such models are crucial for designing derivatives with improved potency or more desirable metabolic profiles.

Emerging computational avenues include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models for this compound can simulate its absorption, distribution, metabolism, and excretion (ADME) in virtual populations. researchgate.net This can predict human pharmacokinetics, assess the impact of genetic polymorphisms in CYP enzymes, and forecast potential drug-drug interactions.

Molecular Docking and Dynamics Simulations: High-resolution modeling of the binding of this compound and its metabolites to the active sites of CYP enzymes and pharmacological targets (e.g., dopamine (B1211576) and norepinephrine (B1679862) transporters) can elucidate the structural basis for its activity and stereoselectivity.

Toxicity Prediction Models: Utilizing computational tools to predict potential toxicities, such as CYP-mediated toxicity, can help in the early-stage hazard identification of this compound and its metabolites. researchgate.net

Biocatalytic Pathway Prediction: Employing computational design tools can help map potential metabolic pathways and even design engineered enzymes for specific biotransformations. acs.org

The integration of these computational methods will facilitate a more rational and efficient exploration of this compound's pharmacological landscape.

Stereospecific Effects of this compound and its Metabolites

Stereochemistry is a critical determinant of a drug's pharmacological and toxicological profile. oup.com While commercial benzphetamine is the (S)-enantiomer, a thorough investigation of the (R)-enantiomer is essential, as the two isomers can have profoundly different biological activities. wikipedia.orgnih.gov

The metabolism of benzphetamine is known to be stereospecific, yielding the d-enantiomers (which correspond to the S-isomers) of amphetamine and methamphetamine. oup.comusdtl.com The pharmacological activity of amphetamines is also highly stereospecific; the S-isomer of amphetamine is a more potent central nervous system stimulant than the R-isomer. europa.euzu.edu.pk This underscores the importance of understanding the stereochemical path from the parent drug to its active metabolites.

Key areas for future research into stereospecificity include:

Metabolic Stereoselectivity: Determining if this compound is metabolized at a different rate or through different pathways compared to (S)-Benzphetamine. It is crucial to investigate whether metabolism of the (R)-isomer also produces d-amphetamine and d-methamphetamine or if it leads to the l-enantiomers or other unique metabolites.

Pharmacodynamic Differences: Characterizing and comparing the binding affinities and functional activities of (R)- and (S)-Benzphetamine, as well as their respective metabolites, at key pharmacological targets. It cannot be assumed that the (R)-isomer is simply less active; it may possess a different pharmacological profile entirely. oup.com

In Vivo Racemization: Investigating the possibility of in vivo chiral inversion, where this compound might be converted to (S)-Benzphetamine or vice versa. Such inversion could significantly complicate the pharmacokinetic and pharmacodynamic profile. oup.com

| Compound/Isomer | Known or Potential Stereospecific Property | Citation |

| (S)-Amphetamine | More potent CNS stimulant than the (R)-isomer. | europa.euzu.edu.pk |

| (R)-Amphetamine | Less potent CNS stimulant than the (S)-isomer. | europa.euzu.edu.pk |

| Benzphetamine | Metabolized to the d-enantiomers of amphetamine and methamphetamine. | oup.comusdtl.com |

| This compound | Unknown metabolic fate and pharmacological profile relative to the (S)-isomer. | |

| Chiral Drugs (General) | Enantiomers can have different metabolism, pharmacodynamics, and toxicity. | oup.com |

A comprehensive understanding of these stereospecific effects is fundamental to fully characterizing the pharmacology of this compound and assessing its potential for future development.

Q & A

Q. What are the primary metabolic pathways of (R)-Benzphetamine mediated by cytochrome P450 enzymes, and what analytical methods are used to characterize these metabolites?

this compound undergoes N-demethylation and hydroxylation via cytochrome P450 2B6, producing metabolites like norbenzphetamine and hydroxylated derivatives. Liquid chromatography/mass spectrometry (LC/MS) with semi-quantitation using internal standards (e.g., d3-norbenzphetamine) is the primary method for metabolite profiling. However, ionization efficiency differences between metabolites limit absolute quantitation, requiring normalization to control samples . Formaldehyde generation assays (Nash method) are also used to measure N-demethylase activity, though they lack specificity for individual metabolites .

Q. How can researchers quantify the binding affinity and kinetics of this compound to cytochrome P450 2B6?

Spectral binding assays (e.g., measuring absorbance at 390 nm) determine the dissociation constant () by titrating substrate concentrations. Stopped-flow kinetic analysis reveals biphasic binding behavior, with slower phases indicating conformational adjustments. For example, PCP-inactivated 2B6 shows a 7-fold increase in and a 15-fold reduction in the slower binding rate, suggesting steric hindrance or altered orientation .

Advanced Research Questions

Q. How does covalent modification of cytochrome P450 2B6 by chlorinated compounds (e.g., PCP) alter the binding kinetics and metabolite profile of this compound?

Covalent modification by PCP reduces this compound metabolism by ~50%, with norbenzphetamine and hydroxylated metabolites decreasing by 75% and 69%, respectively. This suggests altered substrate orientation in the active site. Methodologically, comparative LC/MS metabolite profiling (native vs. inactivated enzyme) and stopped-flow kinetics resolve these effects. Residual activity analysis further distinguishes between steric hindrance and binding orientation changes .

Q. What experimental strategies reconcile contradictory observations of cytochrome b5’s dual role in enhancing catalytic efficiency while inhibiting NADPH consumption during this compound metabolism?

Cytochrome b5 increases coupling efficiency (product formation per NADPH consumed) but may inhibit total NADPH oxidation. Researchers use stoichiometric analysis under varied substrate conditions (e.g., high vs. low coupling efficiency substrates like methoxyflurane vs. benzphetamine) to dissect these effects. For this compound, cyt b5’s net impact depends on the balance between improved coupling and reduced NADPH turnover, requiring parallel measurements of O₂ consumption, superoxide production, and metabolite yields .

Q. How do salt formulations of this compound influence dissolution rates and in vivo toxicity profiles, and what methods validate these relationships?

Salt forms (e.g., hydrochloride) with lower dissolution rates at physiological pH (7.2) correlate with increased median lethal time () in mice. In vitro dissolution testing (USP apparatus) and in vivo / determination in animal models establish these relationships. For example, slower-dissolving salts prolong drug release, reducing acute toxicity but extending pharmacological effects .

Q. What mutagenesis approaches elucidate the role of specific residues in cytochrome P450 2B4’s oxidation kinetics for this compound?

Site-directed mutagenesis of hydrophobic residues (e.g., F206, V367) combined with stopped-flow analysis of Compound I reactivity identifies critical regions for substrate oxidation. Observed rate constants () for this compound oxidation by mutant enzymes reveal residue-specific contributions to catalytic efficiency. For instance, mutations at F206 reduce by 40%, highlighting its role in substrate positioning .

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., variable cyt b5 effects), employ orthogonal assays (e.g., NADPH oxidation vs. metabolite quantification) and statistical modeling to isolate contributing factors .

- Metabolite Quantitation : Use isotope-labeled internal standards (e.g., d3-norbenzphetamine) to mitigate LC/MS ionization variability, and validate with multiple reaction monitoring (MRM) transitions .

- Binding Kinetics : Fit stopped-flow traces to biexponential models to distinguish rapid substrate entry from slower conformational changes, with residual analysis ensuring model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.